Isomarticin
Description
Heptaketide Derivation of the Fusarubin (B154863) Moiety
The core structure of isomarticin, the fusarubin moiety, is derived from a heptaketide. cdnsciencepub.com This was established through isotopic labeling studies using [1,2-¹³C₂]- and [2-¹³C]-acetates. cdnsciencepub.comcdnsciencepub.com The incorporation of these labeled precursors into marticin, which was then isolated as its methyl ester, demonstrated a clear pattern consistent with the head-to-tail condensation of seven acetate (B1210297) units to form a polyketide chain. cdnsciencepub.comresearchgate.net This polyketide chain then undergoes a series of cyclizations and modifications to form the characteristic fusarubin skeleton. cdnsciencepub.com
The labeling patterns observed in the ¹³C NMR spectra of the resulting marticin confirmed that the fusarubin portion of the molecule originates from a heptaketide, with alternate carbons being significantly enriched by the [2-¹³C]-acetate. cdnsciencepub.com
Tricarboxylic Acid Cycle Contribution to the C3 Fragment
While the fusarubin core of this compound is of polyketide origin, the remaining C3 fragment is derived from the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. cdnsciencepub.com This was determined by the same isotopic labeling experiments that established the heptaketide origin of the fusarubin moiety. cdnsciencepub.com The TCA cycle is a central metabolic pathway that generates energy and provides precursors for various biosynthetic processes. promocell.comteachmephysiology.comoroboros.at
The study revealed that acetate enters the TCA cycle, and intermediates from the cycle are then used to form the C3 side chain of this compound. cdnsciencepub.com Specifically, it was found that only the first three turns of the TCA cycle make significant contributions to the formation of this C3 fragment. cdnsciencepub.com This suggests a dynamic interplay between primary and secondary metabolism in the producing fungus.
Role of Acetate Precursors in this compound Formation
Acetate serves as the fundamental building block for the entire this compound molecule. cdnsciencepub.com As a precursor, acetate contributes to both the heptaketide-derived fusarubin moiety and the TCA cycle-derived C3 fragment. cdnsciencepub.com In the formation of the fusarubin core, seven acetate units are sequentially condensed. cdnsciencepub.com
Simultaneously, acetate feeds into the TCA cycle, where it is converted into various intermediates. promocell.comteachmephysiology.com One or more of these intermediates are then shunted from the TCA cycle to provide the three-carbon unit that is ultimately attached to the fusarubin skeleton to complete the this compound structure. cdnsciencepub.com The dual role of acetate highlights its central importance in the biosynthesis of this complex natural product.
Comparative Biosynthesis with Related Naphthazarin Compounds
The biosynthesis of this compound shares similarities with other naphthazarin compounds produced by Fusarium species, such as fusarubin, javanicin (B1672810), and norjavanicin (B102138). ethz.chcdnsciencepub.com These compounds all share a common naphthazarin core, suggesting a related biosynthetic origin from a polyketide precursor. ethz.ch
The key difference in the biosynthesis of this compound and its isomer marticin lies in the addition of the C3 side chain derived from the TCA cycle. cdnsciencepub.com Other naphthazarins like fusarubin and javanicin are heptaketides, while norjavanicin is a norheptaketide. cdnsciencepub.com The addition of the C3 unit to the fusarubin skeleton is a unique feature of the marticins. This suggests that the biosynthetic pathways for these related compounds diverge after the formation of the initial polyketide chain.
Structure
2D Structure
3D Structure
Properties
CAS No. |
19196-46-4 |
|---|---|
Molecular Formula |
C18H16O9 |
Molecular Weight |
376.3 g/mol |
IUPAC Name |
(15R)-3,10-dihydroxy-7-methoxy-13-methyl-5,8-dioxo-14,17-dioxatetracyclo[11.3.1.02,11.04,9]heptadeca-2(11),3,6,9-tetraene-15-carboxylic acid |
InChI |
InChI=1S/C18H16O9/c1-18-5-6-11(8(26-18)4-10(27-18)17(23)24)16(22)12-7(19)3-9(25-2)15(21)13(12)14(6)20/h3,8,10,20,22H,4-5H2,1-2H3,(H,23,24)/t8?,10-,18?/m1/s1 |
InChI Key |
HNMWDXUKPJZOQD-XPBDJYBLSA-N |
SMILES |
CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
Isomeric SMILES |
CC12CC3=C(C(O1)C[C@@H](O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
Canonical SMILES |
CC12CC3=C(C(O1)CC(O2)C(=O)O)C(=C4C(=O)C=C(C(=O)C4=C3O)OC)O |
Synonyms |
Isomarticin |
Origin of Product |
United States |
Compound and Precursor Information
The following tables provide a summary of the key compounds and precursors involved in the biosynthesis of Isomarticin.
Table 1: Key Compounds in this compound Biosynthesis
| Compound Name | Role in Biosynthesis |
| This compound | The final natural product. |
| Marticin | An isomer of this compound, often co-produced. cdnsciencepub.com |
| Fusarubin (B154863) | The core naphthazarin moiety of this compound. cdnsciencepub.com |
| Javanicin (B1672810) | A related naphthazarin compound. cdnsciencepub.com |
| Norjavanicin (B102138) | A related norheptaketide naphthazarin. cdnsciencepub.com |
Table 2: Precursors in this compound Biosynthesis
| Precursor Name | Metabolic Origin/Pathway | Contribution to this compound |
| Acetate (B1210297) | Glycolysis/Fatty Acid Oxidation | Building block for both the heptaketide and C3 fragment. cdnsciencepub.com |
| Heptaketide | Polyketide Pathway | Forms the fusarubin moiety. cdnsciencepub.com |
| TCA Cycle Intermediates | Tricarboxylic Acid Cycle | Forms the C3 side chain. cdnsciencepub.com |
Structural Characterization and Stereochemical Analysis of Isomarticin
Elucidation of Molecular Architecture
The determination of Isomarticin's exact molecular structure has been a process of initial discovery, followed by significant revision based on more advanced analytical techniques.
Confirmation and Revision of this compound Stereochemistry
Initial structural assignments for this compound proposed a specific stereochemical relationship with its isomer, Marticin. massey.ac.nz However, subsequent and more detailed studies, particularly those employing Nuclear Magnetic Resonance (NMR) spectroscopy, led to a crucial revision of this assignment. cdnsciencepub.comcdnsciencepub.com It was demonstrated that the original proposed structure for this compound was incorrect and that the true stereochemistry was different from what was first believed. cdnsciencepub.comresearchgate.netresearchgate.net This revision was critical for understanding the distinct properties and biological activities of both this compound and Marticin. The facile isomerization of this compound to the more thermodynamically stable Marticin under acidic conditions involves an inversion at specific carbon atoms (C-12 and C-14), without altering the configuration at C-16. cdnsciencepub.com
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the definitive structural elucidation of this compound. wikipedia.orgwikipedia.orgsigmaaldrich.comlibretexts.org Both proton (¹H) and carbon-13 (¹³C) NMR data have provided unambiguous evidence for its connectivity and stereochemistry. cdnsciencepub.comcdnsciencepub.com
¹H NMR spectroscopy of this compound methyl ester reveals characteristic signals for the protons within the molecule. For instance, the chemical shifts and coupling constants of the methylene (B1212753) protons provide insight into the conformation of the dioxane ring. cdnsciencepub.com
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. cdnsciencepub.com The chemical shifts of the various carbon atoms, including the quinonoid carbonyls, aryl carbons, and the sp³-hybridized carbons of the side chain, have been meticulously assigned. cdnsciencepub.com These assignments were instrumental in confirming the revised structure of this compound and distinguishing it from Marticin. cdnsciencepub.com
Table 1: ¹³C NMR Chemical Shift Data for this compound Methyl Ester Derivative cdnsciencepub.com
| Carbon Type | Chemical Shift (δ) in ppm |
| Quinonoid Carbonyls | 180.3, 186.7 |
| Carboxyl | 170.9 |
| Aryl C-O | 154.3, 156.9, 160.8 |
| Aryl C-H | 110.1 |
| Substituted Aryl C | 108.4, 110.1, 135.1, 137.7 |
| Quaternary C | 96.3 |
| Methoxyls | 52.4, 56.9 |
| Carbinyl Carbons | 65.3, 67.2 |
| Methylene Carbons | 30.7, 32.5 |
| Methyl Carbon | 29.0 |
Isomeric Relationship with Marticin
This compound and Marticin are diastereomers. massey.ac.nz They share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. youtube.com this compound is the thermodynamically less stable of the two isomers and can be converted to Marticin. cdnsciencepub.com This isomeric relationship is significant as the two compounds, despite their structural similarity, can exhibit different biological activities. They are often found together as a difficult-to-separate mixture in fungal extracts, with this compound frequently being the predominant form. cdnsciencepub.com
Naphthazarin Core and Unique Substituents
This compound belongs to the naphthazarin class of fungal toxins, characterized by a dihydroxynaphthoquinone core structure.
This compound as a Naphthazarin Phytotoxin Derivative
This compound is recognized as a naphthazarin phytotoxin, a group of secondary metabolites produced by Fusarium species that exhibit toxicity towards plants. massey.ac.nznih.govwur.nl These compounds, including this compound, are known to cause symptoms such as chlorosis and necrosis in plants. nih.govwur.nl this compound, along with Marticin, is considered among the most phytotoxic of the naphthazarin group. massey.ac.nzapsnet.org The naphthazarin core is a key structural feature responsible for their biological activity. apsnet.org
Structural Distinctions from Other Naphthazarin Analogues (e.g., additional C3 chain)
A key feature that distinguishes this compound and Marticin from many other naphthazarin pigments, such as fusarubin (B154863) and javanicin (B1672810), is the presence of an additional C3 chain. cdnsciencepub.com This C3 fragment is attached to the naphthazarin core and forms a carboxylic acid-substituted 1,3-dioxane (B1201747) ring system. massey.ac.nz This structural modification is believed to be significant for the enhanced phytotoxicity observed in the marticins compared to other naphthazarin analogues that lack this side chain. massey.ac.nz The biosynthetic origin of this C3 unit has been traced to the tricarboxylic acid (TCA) cycle. cdnsciencepub.com
Phytotoxic Mechanisms and Cellular Impact of Isomarticin in Plant Systems
Phytotoxicity and Pathogenicity
Classification as a Phytotoxin and Pathotoxin
Isomarticin is a chemical compound classified as a phytotoxin, a substance produced by a microorganism that is toxic to plants. jabonline.inknowthecause.com Specifically, it is a naphthazarin toxin produced by fungi of the genus Fusarium, notably Fusarium solani. knowthecause.comcdnsciencepub.comdntb.gov.ua Phytotoxins are low molecular weight secondary metabolites that can induce a range of symptoms in plants, including chlorosis, necrosis, wilting, and growth inhibition. jabonline.in
The classification of a substance as a phytotoxin implies that its role in causing disease is suspected but not definitively confirmed. jabonline.in However, this compound, along with its related compound marticin, is also considered a pathotoxin. jabonline.injabonline.in A pathotoxin is a toxin that plays a significant role in disease causation and is produced by the pathogen. jabonline.injabonline.in To be classified as a pathotoxin, a compound must induce most or all of the disease symptoms in a susceptible host at low concentrations, and the host specificity of the toxin should mirror that of the pathogen. jabonline.in Marticin has been isolated from diseased plant tissues in amounts sufficient to cause wilted necrosis. jabonline.injabonline.in Highly pathogenic strains of the pea pathogen, Fusarium solani f.sp. pisi, are known to produce large quantities of marticin. jabonline.injabonline.in
Non-Host-Specific Phytotoxic Activity
This compound exhibits non-host-specific phytotoxic activity, meaning it is toxic to a broad range of plant species, not just the host plants of the Fusarium species that produce it. cdnsciencepub.comnih.govresearchgate.net This is in contrast to host-specific toxins, which typically have a narrow spectrum of activity and are most toxic to the host plant. epri.com The non-host-specific nature of this compound has been demonstrated by its ability to cause lesion formation when injected into the seedling roots of various leguminous and non-leguminous plants. cdnsciencepub.com Research has also shown that plant introductions of peas resistant to F. solani f. sp. pisi were as severely affected by the toxin as susceptible cultivars. cdnsciencepub.com
Comparative Phytotoxicity with Other Fusarium-Produced Naphthazarins
**Table 1: Comparative Phytotoxicity of Naphthazarins from *Fusarium solani***
| Compound | Relative Phytotoxicity | Produced by Highly Pathogenic Strains | Produced by Less Pathogenic Strains |
|---|---|---|---|
| This compound | High cdnsciencepub.comapsnet.orgfrontiersin.org | Yes jabonline.injabonline.in | Low to None jabonline.incdnsciencepub.comjabonline.in |
| Marticin | High apsnet.orgfrontiersin.org | Yes jabonline.injabonline.in | Low jabonline.injabonline.in |
| Fusarubin (B154863) | Lower jabonline.incdnsciencepub.comjabonline.in | Lower amounts jabonline.injabonline.in | Yes jabonline.injabonline.in |
| Javanicin (B1672810) | Lower jabonline.incdnsciencepub.comjabonline.in | Lower amounts jabonline.injabonline.in | Yes jabonline.injabonline.in |
Subcellular and Molecular Targets
Inhibition of Glutamine Synthesis in Chloroplasts
One of the key molecular targets of this compound is the enzyme glutamine synthetase (GS), which plays a crucial role in nitrogen assimilation in plants. ethz.chnih.gov this compound has been shown to inhibit the glutamine synthetase reaction. ethz.ch This inhibition disrupts the conversion of glutamate (B1630785) and ammonia (B1221849) into glutamine, a vital amino acid. cropprotectionnetwork.org Glutamine synthetase exists in different isoforms within the plant cell, including in the cytosol and chloroplasts. nih.gov The inhibition of chloroplastic glutamine synthetase by toxins can have severe consequences for plant metabolism. nih.gov
Effects on Ammonia Homeostasis and Reactive Oxygen Species (ROS) Generation in Photosystem I (PSI)
The inhibition of glutamine synthetase by this compound leads to a disruption of ammonia homeostasis. cropprotectionnetwork.orgcropprotectionnetwork.org The blockage of the GS enzyme results in the accumulation of toxic levels of ammonia within the plant cells. cropprotectionnetwork.orgcropprotectionnetwork.org This buildup of ammonia is a significant factor in the phytotoxicity of GS inhibitors. cropprotectionnetwork.orgcropprotectionnetwork.org The disruption of ammonia homeostasis can lead to a cascade of detrimental effects, including the uncoupling of photophosphorylation and the disruption of cellular pH gradients. frontiersin.org
Impact on Organellar Membrane Permeability (Chloroplasts, Plasmalemma, Tonoplast)
This compound has been shown to significantly affect the integrity of organellar membranes, with the chloroplasts, plasmalemma (cell membrane), and tonoplast (vacuolar membrane) being primary targets. nih.govscispace.com Research indicates that exposure to this compound leads to a disruption in the semipermeability of these membranes. apsnet.org This disruption compromises the selective barrier function of the membranes, leading to uncontrolled movement of substances into and out of the organelles and the cell itself.
The outer membrane of the chloroplast is generally freely permeable to small molecules due to the presence of porins, while the inner membrane is highly selective, controlling the passage of ions and metabolites. nih.gov this compound's impact on the plasmalemma and tonoplast disrupts the cell's ability to maintain turgor pressure and regulate ion homeostasis, which is crucial for various cellular functions. nih.govnih.gov The loss of membrane integrity can lead to the leakage of cellular contents and ultimately cell death. nih.govscispace.com
Interference with Malate (B86768) or Citrate (B86180) Dehydration in the Tricarboxylic Acid Cycle
The phytotoxic action of marticin, a closely related compound to this compound, has been proposed to stem from its inhibition of malate or citrate dehydration within the tricarboxylic acid (TCA) cycle, also known as the citric acid cycle. jabonline.in This crucial metabolic pathway occurs in the mitochondria and is central to cellular respiration in most living organisms, including plants. britannica.comnih.gov The TCA cycle involves a series of enzymatic reactions that oxidize acetyl-CoA to generate energy in the form of ATP. wikipedia.org
The dehydration of citrate to form isocitrate and the subsequent dehydration of malate to form oxaloacetate are key steps in this cycle. britannica.com By interfering with these dehydration reactions, this compound could disrupt the entire flow of the TCA cycle. This disruption would lead to a significant reduction in ATP production, depriving the plant cells of the energy required for essential metabolic processes. While the direct inhibitory effect of this compound on specific enzymes like aconitase (which catalyzes citrate dehydration) has been suggested for marticins, further research is needed to fully elucidate the precise molecular interactions. jabonline.innih.gov
Physiological Responses in Plants
The cellular damage inflicted by this compound manifests in a range of observable physiological responses in plants, particularly in citrus species. These responses highlight the systemic impact of the toxin on plant health.
Alteration of Citrus Leaf Tissue Permeability
One of the notable effects of this compound is the alteration of the permeability of citrus leaf tissue. nih.govapsnet.org This increased permeability is a direct consequence of the damage to the plasmalemma and other cellular membranes. nih.govscispace.com The loss of selective permeability leads to an uncontrolled leakage of electrolytes and other cellular solutes from the leaf cells. flvc.org This can be experimentally observed and quantified by measuring the increase in electrical conductivity of a solution in which treated leaves are immersed.
| Observed Effect | Affected Plant Tissue | Underlying Mechanism | Reference |
| Increased Permeability | Citrus Leaf Tissue | Disruption of plasmalemma and tonoplast integrity | nih.govapsnet.org |
| Physiological Response | Plant System | Contributing Factors | Reference |
| Reduced Water Uptake | Intact Seedlings | Impaired root cell function, Disrupted metabolic energy for transport | nih.govapsnet.org |
Induction of Vessel Plugging in Seedling Rootstocks
A significant physiological response to this compound is the stimulation of vessel plugging in the xylem of seedling rootstocks. nih.govresearchgate.net The xylem vessels are responsible for the long-distance transport of water and nutrients from the roots to the rest of the plant. The formation of plugs within these vessels obstructs this flow, leading to symptoms similar to those of drought stress, including wilting and leaf desiccation. This plugging can be induced even at dilute concentrations of the toxin. nih.gov
| Induced Phenomenon | Location | Consequence | Reference |
| Vessel Plugging | Seedling Rootstocks (Xylem) | Obstruction of water and nutrient transport | nih.govresearchgate.net |
Disruption of Cellular Organization (e.g., cell necrosis, plasmolysis, phloem collapse)
At a microscopic level, this compound, often in conjunction with another Fusarium toxin, dihydrofusarubin, causes severe disruption of cellular organization. scispace.comresearchgate.net This includes:
Cell necrosis: The death of cells, often observed above the midveins and lateral veins of leaves. scispace.comresearchgate.net Necrosis is the endpoint of severe cellular damage. inra.fr
Plasmolysis: The shrinkage of the protoplasm away from the cell wall due to excessive water loss. scispace.comresearchgate.net This is a direct result of the altered membrane permeability in a hypertonic environment. rroij.com
Phloem collapse: The breakdown of the phloem tissue, which is responsible for transporting sugars from the leaves to other parts of the plant. researchgate.net The collapse of this transport system starves the plant of energy and building blocks for growth.
| Cellular Disruption | Description | Reference |
| Cell Necrosis | Localized cell death, particularly around leaf veins. | scispace.comresearchgate.net |
| Plasmolysis | Shrinkage of protoplasm from the cell wall due to water loss. | scispace.comresearchgate.net |
| Phloem Collapse | Breakdown of the sugar-transporting tissue. | researchgate.net |
Effects on Carbohydrate Status and Metabolism (e.g., total soluble sugar, starch)
This compound significantly alters the carbohydrate balance within plants, a critical factor for growth and stress response. In studies on rough lemon seedlings, plants treated with this compound exhibited a consistent reduction in starch. apsnet.orgapsnet.org While seedlings inoculated directly with the this compound-producing fungus, Fusarium solani, showed a decrease in total soluble sugars, reducing sugars, and starch, the application of the purified toxin primarily and consistently impacted starch levels. apsnet.org This suggests that while other fungal metabolites may contribute to a broader disruption of sugar metabolism, this compound's specific phytotoxic action is strongly linked to the depletion of stored starch. apsnet.orgzsp.com.pk This interference with carbohydrate reserves can lead to energy deficits, contributing to symptoms like wilting. apsnet.org
Table 1: Effects of this compound on Carbohydrates in Rough Lemon Seedlings
| Carbohydrate Component | Observation in this compound-Treated Seedlings | Reference |
|---|---|---|
| Total Soluble Sugars | Reduced in plants inoculated with F. solani | apsnet.org |
| Reducing Sugars | Reduced in plants inoculated with F. solani | apsnet.org |
| Starch | Consistently reduced in this compound-treated plants | apsnet.orgapsnet.org |
Influence on Plant Electrogenicity
Naphthazarins, the class of toxins to which this compound belongs, are known to affect the electrogenicity of higher plants. scispace.com Research on related compounds has demonstrated an influence on the electrical potential across plant cell membranes. This alteration of electrogenicity can disrupt ion transport and interfere with the fundamental electrochemical gradients that drive many cellular processes, including nutrient uptake and signaling. While specific detailed studies on this compound's precise electrogenic effects are limited, its nature as a naphthazarin toxin suggests it contributes to pathogenesis by disrupting these vital electrical properties of plant cells. scispace.comdntb.gov.ua
Role in Disease Development
Contribution to Stem and Root Rot Pathogenesis in Peas
This compound is a key virulence factor in the development of stem and root rot of peas (Pisum sativum), a disease caused by fungi such as Fusarium Martii var. pisi and Fusarium solani f. sp. pisi. fao.orgfao.orgresearchgate.net Research has established a direct link between the amount of toxin produced by a fungal isolate and its virulence; isolates that produce higher quantities of toxins, particularly this compound, are more pathogenic to peas. slu.se The toxin can be isolated from diseased pea tissue, confirming its production during the infection process. slu.se Its presence contributes significantly to the disease symptoms, making it a critical component in the pathogenesis of this major pea disease. fao.orgfao.org
Involvement in Citrus Decline
This compound is significantly implicated in citrus decline and blight, a severe disease affecting citrus orchards. semanticscholar.org The toxin is produced by the fungus Fusarium solani, which is frequently isolated from the roots of declining citrus trees. researchgate.netajol.info Studies have detected significantly higher concentrations of naphthazarin toxins, including this compound, in the xylem of citrus trees showing blight symptoms compared to healthy trees. researchgate.net When citrus seedlings are exposed to this compound in hydroponic cultures, they develop symptoms characteristic of citrus decline. researchgate.net These symptoms include inhibited growth, shortened roots, vessel plugging, reduced water uptake, and leaf wilting. researchgate.netglobalsciencebooks.info The toxin also induces an accumulation of zinc in the trunk wood, another hallmark of citrus blight. researchgate.net These findings strongly indicate that this compound is a key pathogenic factor contributing to the citrus decline syndrome. researchgate.netglobalsciencebooks.info
Table 2: Symptoms Induced by this compound in Citrus Seedlings
| Symptom | Description | Reference |
|---|---|---|
| Growth Inhibition | Overall reduction in plant growth. | researchgate.net |
| Root Shortening | The root system is visibly stunted. | researchgate.net |
| Vessel Plugging | Toxin contributes to the clogging of xylem vessels. | globalsciencebooks.info |
| Reduced Water Uptake | Consequence of vessel plugging, leading to water stress. | globalsciencebooks.info |
| Leaf Wilt | Foliage droops due to impaired water transport. | researchgate.netglobalsciencebooks.info |
| Zinc Accumulation | Increased levels of zinc are found in the trunk wood. | researchgate.net |
Relationship to Host Plant Defense Responses (e.g., oxidative burst)
When a plant is attacked by a pathogen such as Fusarium, it initiates a series of defense responses. One of the earliest and most critical of these is the oxidative burst, a rapid and transient production of reactive oxygen species (ROS), such as hydrogen peroxide and superoxide (B77818) radicals. imrpress.comnih.govibp.co.cu This response is a hallmark of successful pathogen recognition. ibp.co.cu The production of ROS can be biphasic, with an initial, non-specific burst followed by a second, more sustained wave that is typically more pronounced in incompatible interactions where the plant successfully resists the pathogen. biolscigroup.us The oxidative burst serves multiple defensive functions: the ROS are directly toxic to microbial invaders, they can strengthen the plant cell wall through cross-linking, and they act as signaling molecules to activate other downstream defense genes and systemic acquired resistance. nih.govbiolscigroup.us As this compound is a phytotoxin produced during the course of a fungal infection, its presence is intrinsically linked to the elicitation of the host's oxidative burst as the plant attempts to fend off the invading pathogen. imrpress.com
Methodologies for Isomarticin Research
Isolation and Purification Techniques
The isolation and purification of isomarticin, a naphthazarin phytotoxin, are critical steps for its characterization and for conducting further toxicological and immunological studies. Methodologies have been developed to extract this compound from both the producing organism and infected host tissues.
Extraction from Fungal Culture Filtrates
This compound is a secondary metabolite produced by certain species of the fungus Fusarium, notably Fusarium solani. apsnet.orgcdnsciencepub.com Researchers cultivate the fungus in liquid media to induce the production of various metabolites, including this compound. cdnsciencepub.comillinois.edu After a period of incubation, the fungal mycelia are separated from the liquid culture by filtration through materials like cheesecloth and filter paper. illinois.edumdpi.com The resulting cell-free culture filtrate contains the secreted phytotoxins. illinois.edusrce.hr
The choice of culture medium can significantly influence the yield of this compound. Studies have shown that Czapek-Dox broth can lead to higher production of this compound compared to other media like Kern's medium. cdnsciencepub.com The culture conditions, such as temperature, pH, and aeration, are also optimized to maximize toxin production. illinois.edu For instance, F. solani cultures might be incubated at 25°C for 12 days to achieve sufficient growth and toxin secretion. illinois.edu The crude filtrate can then be concentrated and purified using various chromatographic techniques.
Isolation from Infected Plant Matrices
This compound can also be isolated directly from plants infected with Fusarium solani. This is particularly relevant for understanding the toxin's role in plant disease. The general procedure involves collecting infected plant tissues, such as roots or stems. innovareacademics.inresearchgate.net These tissues are first thoroughly washed to remove soil and other debris. jmb.or.kr
To isolate the fungus and its metabolites, small pieces of the infected tissue, often from the advancing margin of the infection, are excised. innovareacademics.in Surface sterilization of these tissue pieces is a crucial step to eliminate epiphytic microorganisms. This is typically achieved by washing with ethanol (B145695) or a dilute solution of mercuric chloride, followed by rinsing with sterile water. innovareacademics.in The sterilized tissues can then be placed on a culture medium to grow the fungus or can be used for direct extraction of the toxin. innovareacademics.inresearchgate.net For direct extraction, the plant material is typically homogenized and extracted with organic solvents. The resulting extract is a complex mixture containing plant compounds as well as fungal metabolites, which necessitates further purification steps. apsnet.org
Chromatographic Separation Methods (e.g., Thin-Layer Chromatography)
Chromatography is an essential tool for the separation and purification of this compound from crude extracts. Thin-layer chromatography (TLC) is a widely used, simple, and rapid method for the qualitative analysis and monitoring of purification processes. scribd.comlibretexts.org
In TLC, a crude extract containing this compound is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica (B1680970) gel GF. apsnet.orglibretexts.org The plate is then placed in a developing chamber with a solvent system, also known as the mobile phase. libretexts.org As the solvent moves up the plate by capillary action, the different components of the mixture separate based on their differential affinities for the stationary phase (the silica gel) and the mobile phase. libretexts.org For the separation of naphthazarin toxins like this compound, solvent systems such as chloroform:carbon tetrachloride:acetic acid have been utilized. cdnsciencepub.com The separated compounds appear as distinct spots on the plate, which can be visualized under UV light or by using specific chemical stains. libretexts.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system, aiding in its identification. cdnsciencepub.com For example, in one study, this compound had an Rf of 0.28. cdnsciencepub.com
For preparative purposes, where larger quantities of the pure compound are required, column chromatography is often employed. More advanced techniques like high-performance liquid chromatography (HPLC) can also be used for both analytical and preparative separations, offering higher resolution and sensitivity. nih.gov
Table 1: Thin-Layer Chromatography Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica gel GF plates | apsnet.org |
| Mobile Phase | Chloroform:Carbon Tetrachloride:Acetic Acid (20:10:3 vol/vol) | cdnsciencepub.com |
| Rf Value of this compound | 0.28 | cdnsciencepub.com |
| Visualization | UV light or chemical stains | libretexts.org |
Analytical and Detection Approaches
Sensitive and specific analytical methods are crucial for quantifying this compound in various samples, including culture filtrates and plant extracts. Immunochemical techniques, in particular, have proven to be highly effective.
Enzyme-Linked Immunosorbent Assay (ELISA) for Nanogram Quantification
The enzyme-linked immunosorbent assay (ELISA) is a powerful immunochemical technique that has been successfully adapted for the detection and quantification of this compound. apsnet.org This method offers high sensitivity, allowing for the measurement of the toxin in the nanogram range. apsnet.orgresearchgate.net An ELISA for this compound was developed with a detection limit as low as 2 ng/mL. apsnet.org
The principle behind this assay is a competitive binding reaction. apsnet.org The wells of a microtiter plate are coated with antibodies specific to this compound. A known amount of enzyme-linked this compound (the tracer) and the unknown sample (containing free this compound) are then added to the wells. The free this compound in the sample competes with the tracer for binding to the limited number of antibody sites. After an incubation period, the unbound components are washed away. A substrate for the enzyme is added, and the resulting color development is measured spectrophotometrically. The intensity of the color is inversely proportional to the concentration of this compound in the sample. apsnet.org This technique is highly specific for naphthazarins, with significantly lower cross-reactivity for other phenolic compounds. apsnet.org
Table 2: Key Features of this compound ELISA
| Feature | Description | Reference |
|---|---|---|
| Assay Type | Competitive Enzyme-Linked Immunosorbent Assay | apsnet.org |
| Detection Limit | 2 ng/mL for this compound | apsnet.org |
| Quantification Range | Detectable at less than 10 ng per well for other naphthazarin toxins | apsnet.org |
| Specificity | High for naphthazarins, low for other phenolic compounds | apsnet.org |
| Application | Quantification of this compound in complex mixtures like plant extracts | apsnet.org |
Immunogen and Tracer Synthesis via Carbodiimide (B86325) Coupling
The development of an ELISA for this compound requires the production of specific antibodies, which in turn necessitates the synthesis of an immunogen. This compound itself is a hapten, a small molecule that can elicit an immune response only when attached to a large carrier molecule, such as a protein. apsnet.org
The synthesis of the immunogen involves coupling this compound to a carrier protein, commonly bovine serum albumin (BSA). apsnet.org A widely used method for this conjugation is the carbodiimide coupling procedure. apsnet.orgnih.gov Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are zero-length crosslinkers that activate the carboxyl group on this compound. apsnet.orgthermofisher.com This activated carboxyl group then reacts with free amino groups on the BSA molecule to form a stable amide bond. thermofisher.comwikipedia.org This process effectively links the this compound hapten to the protein carrier, creating an immunogenic conjugate. apsnet.org
Similarly, the enzyme tracer used in the ELISA is synthesized by coupling this compound to an enzyme, such as alkaline phosphatase, using the same carbodiimide chemistry. apsnet.org The free carboxyl group of this compound is activated by EDC and then linked to the amino groups of the enzyme. apsnet.org The success of the conjugation can be monitored by techniques like TLC, where the protein-bound toxin will have different migration properties compared to the free toxin. apsnet.org
Table 3: Components of this compound Immunogen and Tracer Synthesis
| Component | Material/Reagent | Purpose | Reference |
|---|---|---|---|
| Hapten | This compound | The small molecule to be detected | apsnet.org |
| Carrier Protein | Bovine Serum Albumin (BSA) | Large molecule to make the hapten immunogenic | apsnet.org |
| Enzyme | Alkaline Phosphatase | Used as a label in the ELISA tracer | apsnet.org |
| Coupling Reagent | 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Activates the carboxyl group of this compound for coupling | apsnet.orgthermofisher.com |
| Reaction | Carbodiimide Coupling | Forms a stable amide bond between this compound and the protein/enzyme | apsnet.orgwikipedia.org |
Spectrophotometric Detection in Immunoassays
Immunoassays are highly specific biochemical tests that use the binding reaction between an antibody and its target antigen to measure the concentration of a substance. For a small molecule like this compound, a competitive immunoassay format is often employed. Spectrophotometry serves as a common detection method in these assays, particularly in the enzyme-linked immunosorbent assay (ELISA) format. nih.gov
The general principle involves the competition between unlabeled this compound (from a sample) and a fixed amount of enzyme-labeled this compound for a limited number of specific antibody binding sites, which are typically immobilized on a microplate. nih.gov After an incubation period, the unbound components are washed away. A substrate is then added, which is converted by the enzyme into a colored product. A spectrophotometer is used to measure the absorbance of the light at a specific wavelength, which corresponds to the concentration of the colored product. The intensity of the color is inversely proportional to the concentration of this compound in the original sample. nih.govmdpi.com While this method is a standard for detecting various toxins and small molecules, specific antibodies for this compound must be developed for its application. mdpi.comwikipedia.org
Table 1: Principle of Competitive Immunoassay with Spectrophotometric Detection
| Step | Description |
|---|---|
| 1. Antibody Coating | Microplate wells are coated with antibodies specific to this compound. |
| 2. Competitive Binding | The test sample (potentially containing this compound) is added along with a known quantity of enzyme-conjugated this compound. Both compete for binding to the antibodies. |
| 3. Incubation & Washing | The plate is incubated to allow binding to occur. A washing step removes any unbound molecules. |
| 4. Substrate Addition | A chromogenic substrate is added to the wells. |
| 5. Color Development | The enzyme bound to the this compound conjugate converts the substrate into a colored product. The amount of color is inversely related to the amount of this compound in the sample. |
| 6. Spectrophotometric Reading | A spectrophotometer measures the absorbance of the color, which is used to calculate the concentration of this compound in the sample. nih.govmdpi.com |
Biosynthetic Pathway Investigations
Understanding how fungi produce this compound is crucial. Researchers use isotopic labeling techniques to trace the metabolic journey from simple precursors to the final complex molecule. researchgate.net
Stable Isotope Labeling and Tracer Incorporation Experiments
Stable isotope labeling is a powerful technique for elucidating the biosynthetic origins of natural products like this compound. nih.gov This method involves growing the producing organism, a fungus in this case, on a medium enriched with a precursor molecule that has been labeled with a stable (non-radioactive) isotope, such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N). rsc.orgatlanchimpharma.com
For example, to study the biosynthesis of the closely related marticins, researchers have used ¹³C-labeled acetate (B1210297) as a precursor. researchgate.net The fungus incorporates these labeled acetate units into the molecular skeleton of this compound during its metabolic processes. By tracking the incorporation of these "heavy" atoms into the final product, scientists can identify the fundamental building blocks of the molecule. researchgate.netfrontiersin.org This tracer approach provides direct evidence of the metabolic pathway, showing how simple compounds are assembled into more complex structures. mdpi.com
Nuclear Magnetic Resonance Isotopic Analysis
Following the incorporation of stable isotopes, Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical tool used to determine the exact location of the isotopic labels within the this compound molecule. researchgate.netsigmaaldrich.com Specifically, ¹³C-NMR can distinguish between the naturally abundant ¹²C atoms and the incorporated ¹³C labels. isolab-gmbh.de
By analyzing the ¹³C-NMR spectrum of the labeled this compound, researchers can identify which carbon atoms in the structure are enriched with ¹³C. wikipedia.org This detailed mapping of the isotope positions reveals how the precursor's skeleton was broken apart and reassembled to form the final product. nih.gov This analysis confirms the biosynthetic pathway proposed from tracer experiments and can reveal intricate molecular rearrangements that occur during biosynthesis. researchgate.netnih.gov
Table 2: Steps in Biosynthetic Pathway Elucidation
| Phase | Technique | Purpose |
|---|---|---|
| 1. Feeding | Stable Isotope Labeling | Introduce isotopically labeled precursors (e.g., ¹³C-acetate) into the fungal culture medium. nih.govisotope.com |
| 2. Biosynthesis | Tracer Incorporation | The fungus metabolizes the labeled precursors, incorporating the isotopes into newly synthesized this compound. |
| 3. Isolation | Chromatography | Purify the this compound from the fungal culture. |
| 4. Analysis | Nuclear Magnetic Resonance (NMR) | Analyze the purified this compound to determine the precise location of the ¹³C labels within the molecule. researchgate.netwikipedia.org |
| 5. Pathway Deduction | Data Interpretation | Use the pattern of isotope incorporation to deduce the sequence of biochemical reactions that form this compound. |
In Vitro and Plant Bioassay Systems
To understand the phytotoxic effects of this compound, scientists use controlled bioassays with plant tissues and seedlings. These experiments measure the physiological responses of plants to the compound.
Studies on Cellular Permeability in Plant Tissues
This compound has been shown to affect the integrity of plant cell membranes. jabonline.inethz.ch Research using plant tissues, such as those from peas, demonstrates that this compound enhances cellular permeability. ethz.ch This effect is a common mechanism for phytotoxins, which can disrupt the plasma membrane, leading to the leakage of water and essential electrolytes from the cell. jabonline.in This loss of cellular contents disrupts the ionic balance and can ultimately lead to cell death. The ability of a toxin to alter cell permeability is considered a primary factor in the development of wilt diseases. jabonline.in
Assessment of Water Uptake and Vascular Occlusion in Seedlings
The phytotoxicity of this compound is evident in its ability to cause wilting in seedlings. jabonline.in This macroscopic symptom is linked to the disruption of the plant's water transport system. The effect on water uptake is twofold. Firstly, the increased permeability at the cellular level causes cells to lose turgor pressure, contributing to wilting. Secondly, toxins can cause vascular occlusion, which is a blockage of the xylem vessels responsible for water transport from the roots to the leaves. ishs.org While direct evidence of this compound causing physical blockages is part of ongoing research, the wilting symptoms it induces are consistent with a significant disruption in water uptake and transport. jabonline.inusp.brebsco.com This disruption can be due to a combination of cavitation (air bubbles forming in the xylem) and the physiological response of the plant to the toxin. ishs.org
Table 3: Summary of this compound Bioassay Findings
| Bioassay System | Observed Effect | Physiological Implication | Reference |
|---|---|---|---|
| Pea Plant Tissues | Enhanced cell permeability | Loss of cellular water and electrolytes, leading to cell damage. | ethz.ch |
| Seedlings | Induces wilting and necrosis | Disruption of water uptake and transport, potentially through vascular occlusion and loss of turgor. | jabonline.in |
Analysis of Photosynthetic and Respiratory Parameters
To understand the phytotoxic effects of this compound at a physiological level, researchers analyze its impact on fundamental plant processes like photosynthesis and respiration. One key technique involves using an oxygen electrode system, such as a Clark-type electrode, to measure oxygen exchange rates in plant tissues or isolated chloroplasts. This method allows for the quantification of net photosynthesis (oxygen evolution in the light) and respiration (oxygen consumption in the dark). Studies on related naphthoquinones like fusarubin (B154863) have shown that these compounds can significantly inhibit photosynthetic electron transport. By exposing plant tissues, such as leaf discs, to solutions containing this compound, researchers can determine the concentration-dependent inhibition of these processes, providing insight into the toxin's mode of action.
Evaluation of Enzyme Activities (e.g., Catalase)
This compound and related naphthoquinones can induce oxidative stress in plant cells. A key methodology to evaluate this is to measure the activity of antioxidant enzymes. Catalase, an enzyme that breaks down hydrogen peroxide (H₂O₂), is a primary focus. To assess its activity, plant tissues exposed to this compound are homogenized, and the crude enzyme extract is prepared. The rate of H₂O₂ decomposition is then measured spectrophotometrically by monitoring the decrease in absorbance at 240 nm. A reduction in catalase activity following treatment with the toxin would suggest that the plant's ability to cope with reactive oxygen species is compromised, leading to cellular damage.
Plant Growth Assays (e.g., Maize Coleoptile Elongation)
Table 1: Example Data from Maize Coleoptile Bioassay for a Naphthoquinone Toxin
| Toxin Concentration (µM) | Average Coleoptile Elongation (mm) | % Inhibition |
| 0 (Control) | 5.2 | 0% |
| 10 | 4.1 | 21% |
| 50 | 2.5 | 52% |
| 100 | 1.3 | 75% |
| 200 | 0.5 | 90% |
Pathogenicity and Virulence Assays using Fungal Isolates on Plant Hosts
To link the production of this compound to the disease-causing ability (pathogenicity) of a fungus, researchers perform virulence assays. These experiments often involve comparing a wild-type, this compound-producing strain of a fungus (e.g., Fusarium oxysporum) with a mutant strain that is unable to produce the toxin. Both fungal strains are used to inoculate a susceptible host plant (e.g., tomato or pea seedlings). Disease development is monitored over time, and symptoms such as wilting, chlorosis, stunting, or mortality are scored. If the mutant strain shows significantly reduced virulence compared to the wild-type, it provides strong evidence that this compound acts as a virulence factor, contributing to the fungus's ability to cause disease.
Synthetic Strategies (for related compounds or core structures)
While the total synthesis of this compound itself is not widely documented, synthetic strategies for closely related naphthoquinones, which share the same core structure, are well-established. These approaches are crucial for producing material for research and for creating novel analogs with potentially different biological activities.
Approaches to Naphthoquinone Core Synthesis
The central structural feature of this compound is the dihydroxynaphthoquinone or naphthazarin ring system. A common and effective method for constructing this core involves the Diels-Alder reaction. This cycloaddition reaction typically uses a suitably substituted benzoquinone as the dienophile and a reactive diene. For instance, the reaction between 2,3-dichlorobenzoquinone and a substituted butadiene can yield the chlorinated naphthoquinone core. Subsequent chemical modifications, such as nucleophilic substitution of the chlorine atoms, allow for the introduction of the hydroxyl and methoxy (B1213986) groups characteristic of marticin-family compounds. Another powerful approach is the use of tandem radical annulation reactions to build the polycyclic structure from simpler precursors.
Wacker Oxidation Methodology in Analog Synthesis
The Wacker oxidation is a key transformation in the synthesis of side chains attached to the naphthoquinone core, particularly for creating analogs of compounds like marticin and this compound. This palladium-catalyzed oxidation converts a terminal alkene into a methyl ketone. In the context of synthesizing these natural products, a precursor with a terminal double bond on its side chain can be selectively oxidized to install the ketone functionality found in the dihydrofuran ring of the molecule. This reaction is highly valuable because it proceeds under mild conditions and is tolerant of various functional groups present on the complex naphthoquinone scaffold, making it a powerful tool for the late-stage functionalization of synthetic intermediates.
Precursor-Based Synthetic Routes (e.g., Quinacetophenone)
This compound is a naturally occurring phytotoxin belonging to the naphthazarin class of pigments, which are complex secondary metabolites. wikipedia.org Its chemical structure is derived biosynthetically from a polyketide pathway. wikipedia.org Polyketides are assembled by large, multi-enzyme proteins called polyketide synthases (PKSs) through the repeated condensation of simple carboxylic acid units. wikipedia.orgnih.govftb.com.hr
Research into the biosynthetic origin of the closely related compound marticin has established a heptaketide origin for its core fusarubin moiety. researchgate.net This was determined through studies incorporating isotopically labeled acetate, which confirmed its formation from acetate and malonate precursors via the polyketide pathway. researchgate.net Furthermore, these studies indicated that a C3 fragment of the molecule is derived from the tricarboxylic acid (TCA) cycle. researchgate.net As a structural isomer of marticin, this compound is understood to share this polyketide origin.
While the biosynthesis by the producing fungus, Fusarium solani, is the primary source of the compound, laboratory synthesis of related structures has been explored. apsnet.orgwits.ac.za For instance, syntheses have been developed for the acetal (B89532) core of marticin and the related fungal metabolite anhydrofusarubin. wits.ac.za However, a complete, multi-step total chemical synthesis of this compound itself is not prominently documented in scientific literature. The utility of precursors like quinacetophenone has been reviewed for the synthesis of a wide variety of organic compounds, including quinones and other biologically active molecules, but a specific, published synthetic route from quinacetophenone to this compound has not been established. researchgate.net
Genetic and Genomic Studies of Producing Organisms
The production of this compound is linked to specific fungal species, primarily within the genus Fusarium. knowthecause.com Genetic and genomic studies are therefore crucial for identifying producing organisms and understanding the metabolic pathways responsible for the synthesis of this and other naphthazarin toxins.
Accurate identification of Fusarium species, including those that produce this compound, is fundamental to research. While traditional identification relies on morphological characteristics, these can be variable and unreliable. researchgate.net Modern mycology overwhelmingly employs molecular techniques for precise species delineation and phylogenetic analysis. researchgate.netnih.gov
A multi-locus sequencing approach is the current standard for identifying Fusarium isolates. researchgate.net This method involves the amplification and sequencing of several conserved gene regions. The most commonly used markers for Fusarium include the Internal Transcribed Spacer (ITS) region of the ribosomal DNA, the Translation Elongation Factor 1-alpha (TEF-1α) gene, and the second largest subunit of RNA polymerase II (RPB2). researchgate.netapsnet.orgnih.gov The combined dataset from these three regions provides high resolution and strong bootstrap support for constructing accurate phylogenetic trees, allowing for the confident identification of species complexes like the Fusarium solani species complex (FSSC), to which this compound-producing strains belong. researchgate.netnih.gov In some cases, sequencing of the TEF-1α region alone can be sufficient for identification, but a concatenated dataset of ITS, TEF-1α, and RPB2 is preferred for resolving ambiguities and achieving precise classification. researchgate.netmdpi.com
The advent of whole-genome sequencing has revolutionized the discovery and characterization of secondary metabolite pathways in fungi. apsnet.org The genes responsible for the biosynthesis of compounds like this compound are typically organized into contiguous groupings on the chromosome known as Biosynthetic Gene Clusters (BGCs). mdpi.com These clusters encode all the necessary enzymes for the pathway, including the core polyketide synthase (PKS) as well as tailoring enzymes like oxidases, reductases, and transferases that modify the polyketide backbone to create the final, complex structure.
Genome mining is the process of computationally scanning genome sequences to identify these BGCs. nih.govapsnet.org However, a significant challenge is that many of these pathways are transcriptionally silent under standard laboratory conditions, making it difficult to link a specific gene cluster to the molecule it produces. mdpi.com To overcome this, researchers use approaches like genome-wide gene co-expression networking. mdpi.com By analyzing gene expression data from the fungus grown under a multitude of different conditions, it is possible to identify unclustered transcription factors that regulate the expression of an entire BGC. mdpi.com Overexpressing these regulatory genes can then activate the "silent" BGC, leading to the production of the associated secondary metabolite and confirming the link between the gene cluster and the chemical product. mdpi.com This approach allows for a more global understanding of the regulatory networks in which secondary metabolic pathways are embedded. mdpi.com
Nectria haematococca, the teleomorph or sexual stage of Fusarium solani, is a valuable model organism for classical genetic studies of traits such as toxin production and pathogenicity. wikipedia.orgwits.ac.za Landmark research has been conducted to understand the inheritance of the ability to produce naphthazarin pigments, including this compound. wikipedia.org
In a key study, a naphthazarin-producing, pathogenic strain of N. haematococca was crossed with a non-producing, less pathogenic mutant strain. wikipedia.org The resulting progeny were analyzed using unordered tetrad analysis, a method that examines the genetic makeup of all four products of a single meiotic event. The results consistently showed a 4:4 ratio of naphthazarin-producing to non-producing strains in all tetrads. wikipedia.org This segregation pattern is definitive evidence that the ability to synthesize naphthazarins is controlled by a single genetic locus. wikipedia.org
Furthermore, two-factor analysis was performed to determine if this naphthazarin-production locus was genetically linked to other known markers, such as those for mating type, colonial growth, and perithecial color. wikipedia.org The appearance of parental-ditype, non-parental-ditype, and tetratype tetrads indicated that the locus for toxin production was not linked to the other markers being tested. wikipedia.org These classical genetic studies were instrumental in establishing the monogenic inheritance of this important metabolic trait. wikipedia.org
Structure Activity Relationship Sar Studies of Isomarticin and Analogues
Theoretical Framework of SAR and QSAR
The foundational principle of SAR is that the biological activity of a chemical compound is directly related to its molecular structure. wikipedia.org This relationship implies that similar molecules tend to exhibit similar biological activities. wikipedia.org SAR is an approach used to understand the connection between a compound's chemical structure and its biological effects. longdom.org
Quantitative Structure-Activity Relationship (QSAR) is an extension of SAR that aims to create mathematical models to predict the biological activities or physicochemical properties of compounds. medcraveonline.com QSAR models are regression or classification models that relate predictor variables, which can be physicochemical properties or molecular descriptors, to a response variable, such as biological activity. wikipedia.org The general form of a QSAR model can be expressed as:
Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org
These models are developed using statistical methods and computational techniques to establish a reliable quantitative link between structure and activity. medcraveonline.comnih.gov This allows for the in silico prediction of the activity of new, unsynthesized molecules. medcraveonline.com Over the past several decades, QSAR has evolved from simple regression analyses to sophisticated machine learning-based methods capable of handling large, complex datasets. acs.org The ultimate goal of both SAR and QSAR is to identify the key molecular features (pharmacophores) that are responsible for the desired biological effect and to use this knowledge to design improved compounds. longdom.orgmedcraveonline.com
Impact of Structural Features on Biological Activity
Contribution of the C3 Side Chain to Phytotoxic Potency
Stereochemical Configuration and its Influence on Biological Function
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity. solubilityofthings.com Many natural products are chiral and are biosynthesized as single enantiomers. nih.gov This is significant because biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereospecific interactions. solubilityofthings.combiomedgrid.com Consequently, different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. biomedgrid.comresearchgate.net
For instance, one enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even cause adverse effects. researchgate.net A classic example is the drug thalidomide, where the (R)-enantiomer is a sedative, but the (S)-enantiomer is teratogenic. solubilityofthings.combiomedgrid.com In the context of isomarticin, which possesses chiral centers, its stereochemical configuration is expected to have a profound impact on its biological function. The spatial arrangement of its substituents will affect how it binds to its target sites in plants, influencing its phytotoxic efficacy. nih.gov Studies on other chiral compounds have demonstrated that stereochemistry can affect not only target binding but also processes like membrane transport, which can be crucial for a molecule to reach its site of action. nih.govresearchgate.net Therefore, the specific stereoisomer of this compound found in nature is likely the most active form due to stereoselective recognition by its biological targets.
Importance of the Naphthazarin Core for Activity
The naphthazarin (5,8-dihydroxy-1,4-naphthoquinone) scaffold is the fundamental structural unit responsible for the biological activity of this compound and related compounds. jst.go.jpchemicalbook.com This core structure is associated with a wide range of biological effects, including antimicrobial, antitumor, and antioxidant properties. ontosight.aijst.go.jpchemicalbook.com The quinone ring within the naphthazarin core is readily susceptible to redox reactions, which is often a key feature in the mechanism of action for this class of compounds. jst.go.jp
Polyhydroxynaphthoquinones of the naphthazarin group are particularly noted for their ability to scavenge free radicals and chelate metal ions like Fe2+, which are involved in the generation of reactive oxygen species. chemicalbook.com The reactivity and biological activity of the naphthazarin core can be fine-tuned by the nature of the substituents attached to it. jst.go.jp Modifications to this core can significantly alter its interaction with biological molecules and pathways. ontosight.ai Therefore, the intact naphthazarin core is considered essential for the phytotoxic activity of this compound, providing the necessary scaffold for the precise spatial orientation of the substituents that interact with the molecular target.
Computational Approaches to SAR
Application of Inductive Logic Programming (ILP) for SAR Derivation
Inductive Logic Programming (ILP) is a subfield of machine learning that uses logic programming to represent data, background knowledge, and hypotheses. ic.ac.ukd-nb.info This approach is particularly well-suited for SAR studies because it can effectively handle complex relational data, such as the chemical structure of molecules. bas.bg Unlike many other methods, ILP can reason with relations and identify important chemical substructures and 3D features without them being explicitly pre-encoded. ic.ac.uk
In the context of SAR, an ILP system takes a set of active and inactive compounds as examples, along with background chemical knowledge, and induces rules that describe the structural features responsible for activity. These rules are expressed in a symbolic, human-readable format, making them easily interpretable by medicinal or agricultural chemists. ic.ac.uk ILP has been successfully applied to discover SARs for various biological activities, including mutagenicity and carcinogenicity, often achieving predictive accuracy comparable or superior to traditional methods. ic.ac.uk The ability of ILP to use expressive first-order logic allows for the development of compact and insightful theories about structure-activity relationships, making it a powerful tool for analyzing compounds like this compound and its analogues.
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Ecological and Environmental Significance
Role in Plant Disease Epidemiology
Plant disease epidemiology studies the development of diseases in plant populations over time and space. ched.gov.ph Isomarticin, as a secondary metabolite produced by pathogenic fungi, is a key factor in the development of certain plant disease epidemics by influencing the interaction between the pathogen and its host. jabonline.in
This compound has been identified as a significant phytotoxin involved in the pathology of several plant diseases, most notably citrus blight and diseases caused by Fusarium solani.
Citrus Blight : Research strongly indicates that this compound, produced by the fungus Fusarium solani, is involved in causing symptoms associated with citrus blight. researchgate.net This irreversible wilt disease is characterized by vascular issues, including vessel plugging and reduced water conductivity. apsnet.org Studies have detected significantly higher concentrations of naphthazarin toxins, such as this compound, in the xylem of citrus trees showing blight symptoms compared to healthy trees. researchgate.netapsnet.org When citrus seedlings are exposed to this compound in hydroponic cultures, they exhibit symptoms that mimic the disease, including growth inhibition, shortening of roots, and the accumulation of zinc in the trunk wood. researchgate.net Furthermore, this compound and the related toxin dihydrofusarubin have been shown to stimulate the formation of resinous vessel plugging in citrus, which obstructs water movement and is a key pathological feature of blight. ucr.edunih.govepri.com
Sudden Death Syndrome (SDS) of Soybean : Sudden death syndrome is a major soil-borne disease of soybean caused by the fungus Fusarium virguliforme (previously known as Fusarium solani f. sp. glycines). apsnet.orgsoybeanresearchinfo.com The disease mechanism involves the fungus colonizing the roots and producing toxins that are then translocated to the leaves, causing the characteristic foliar symptoms of interveinal chlorosis and necrosis. apsnet.orgillinois.edumda.state.mn.us While multiple phytotoxins are produced by the fungus, naphthazarins like this compound are recognized as key compounds produced by Fusarium solani strains that are pathogenic to plants. jabonline.innih.gov Research on F. solani f. sp. glycines has confirmed the production of phytotoxins in culture that induce symptoms similar to those seen in the field. illinois.edu The study of related toxins like this compound in citrus provides a model for understanding how toxins contribute to vascular wilts and foliar symptoms in diseases like SDS.
The table below summarizes the plant diseases associated with the producing fungus and its toxin, this compound.
Table 1: Plant Diseases Associated with this compound-Producing Fungi| Disease | Pathogen | Host Plant | Role of this compound |
|---|---|---|---|
| Citrus Blight | Fusarium solani | Citrus spp. | Induces symptoms like growth inhibition, root shortening, zinc accumulation, and xylem plugging. researchgate.netucr.edudntb.gov.ua |
| Sudden Death Syndrome (SDS) | Fusarium virguliforme (F. solani complex) | Soybean (Glycine max) | Acts as a translocated toxin contributing to foliar symptoms of interveinal chlorosis and necrosis. apsnet.orgillinois.edu |
| Fusarium Root Rot | Fusarium solani | Citrus spp. | Causes root necrosis and increased xylem occlusions. researchgate.netucr.edu |
This compound directly influences the susceptibility of host plants and the severity of the resulting disease. The interaction between the toxin and the plant's physiology determines the outcome of the infection.
Disease Severity : The concentration of this compound correlates with the severity of disease symptoms. Higher concentrations of the toxin lead to more pronounced effects, such as reduced water uptake and more extensive vascular plugging. ucr.edunih.gov In citrus blight, an increase in the number of amorphous xylem occlusions, which can be induced by this compound, is directly correlated with more severe blight symptoms. ucr.edu Similarly, in soybean SDS, the severity of foliar symptoms is dependent on the amount of toxin translocated from the roots. apsnet.org Environmental conditions that favor the fungus can lead to higher toxin production and, consequently, more severe disease outbreaks. illinois.edu
Contribution to Specific Plant Diseases (e.g., sudden death syndrome of soybean, citrus blight)
Implications for Agricultural Management and Phytoremediation
Understanding the role of this compound in plant disease offers valuable insights for developing effective agricultural management strategies and exploring potential phytoremediation applications.
This compound is a key virulence factor, a molecule that enables a pathogen to infect a host and cause disease. ebsco.com The ability of a Fusarium strain to produce this compound and related naphthazarins is directly linked to its pathogenicity. jabonline.in
Highly pathogenic strains of Fusarium often produce larger quantities of these toxins compared to less pathogenic strains. jabonline.in
Studying the genetic and biochemical pathways responsible for this compound synthesis can provide a deeper understanding of what makes a pathogen virulent.
This knowledge can be used to develop diagnostic tools to identify highly virulent pathogen strains in the soil or to predict the risk of severe disease outbreaks.
The role of this compound in disease development provides a direct target for breeding and selecting resistant plant varieties.
Screening for Resistance : A primary strategy is the in-vitro screening of plant cultivars for tolerance to this compound. dntb.gov.ua As demonstrated with citrus rootstocks, plants that can withstand the toxin in a lab setting are likely to show better resistance in the field. researchgate.net This method allows for the rapid and efficient selection of promising resistant lines without the need for lengthy and complex field trials involving the pathogen itself.
Genetic Engineering : As knowledge of plant-pathogen interactions grows, genetic engineering offers a pathway to enhance resistance. britannica.comfrontiersin.orgnih.gov This could involve introducing genes that help the plant detoxify this compound or that block the toxin's mode of action. Understanding how the toxin works is the first step toward designing these advanced resistance strategies.
The table below outlines agricultural strategies informed by the role of this compound.
Table 2: Agricultural Management Strategies Targeting this compound Effects| Strategy | Description | Application |
|---|---|---|
| Screening Resistant Cultivars | Exposing plant tissues or seedlings to purified this compound to identify tolerant individuals. | Selecting citrus rootstocks or soybean varieties that show minimal adverse effects, indicating natural resistance. researchgate.netdntb.gov.ua |
| Breeding Programs | Cross-breeding tolerant cultivars to develop new varieties with enhanced and stable resistance to diseases like citrus blight or SDS. britannica.com | Incorporating toxin-tolerance traits into commercially valuable crop lines. |
| Understanding Pathogen Population | Monitoring pathogen populations for the presence of genes related to high toxin production. | Assessing disease risk in a field and making informed decisions about planting susceptible or resistant cultivars. |
This compound is an example of a fungal secondary metabolite, a compound not required for the fungus's primary growth but which serves a critical function in its ecological niche. jabonline.in These interactions are a central part of ecosystem dynamics. frontiersin.orgnih.gov
Chemical Warfare : Secondary metabolites like this compound are essentially chemical weapons used by fungi to overcome plant defenses, kill host cells, and secure nutrients. jabonline.in This antagonistic interaction is a product of a co-evolutionary arms race, where plants develop defenses and pathogens evolve new toxins to circumvent them. nih.gov
Influence on Rhizosphere : The production of toxins like this compound in the soil can influence the microbial community in the rhizosphere (the area around plant roots). These compounds can have antifungal properties that may inhibit competing, non-pathogenic microorganisms. frontiersin.org
Signal of Pathogenic Intent : For the plant, the detection of a secondary metabolite like this compound can trigger its defense responses. The study of these signaling pathways is crucial for understanding how plants recognize and fight off pathogens.
Q & A
Q. Example Contradiction :
| Study | EC₅₀ (µM) | Plant Model | Strain Used |
|---|---|---|---|
| Study A (2023) | 5.2 | Pisum sativum | High-pathogenicity |
| Study B (2024) | 12.7 | Arabidopsis | Low-pathogenicity |
Basic: What are the key steps to ensure reproducibility in this compound-related research?
Methodological Answer:
Documentation : Detail fungal culture conditions (e.g., pH, temperature), extraction protocols, and instrument calibration parameters .
Data Sharing : Deposit raw NMR/HRMS files in public repositories (e.g., Zenodo).
Reagent Validation : Use authenticated fungal strains from culture collections (e.g., ATCC).
Advanced: How can researchers investigate the biosynthetic pathway of this compound in Fusarium species?
Methodological Answer:
Genomic Mining : Identify polyketide synthase (PKS) gene clusters via genome sequencing and tools like antiSMASH .
Gene Knockout : Use CRISPR/Cas9 to disrupt candidate PKS genes and assess this compound production loss.
Metabolite Profiling : Compare metabolite profiles of wild-type vs. mutant strains via LC-HRMS .
Critical Challenge : Distinguish this compound biosynthesis from co-regulated pathways (e.g., fusarubin) using isotopic labeling .
Basic: What ethical and safety protocols apply to handling this compound in laboratory settings?
Methodological Answer:
Biosafety Level 2 (BSL-2) : Required due to Fusarium’s potential pathogenicity .
Waste Disposal : Autoclave fungal cultures and toxin-contaminated materials.
Ethical Reporting : Disclose phytotoxicity risks in publications, per ICMJE guidelines .
Advanced: How should researchers design studies to explore this compound’s potential as a biocontrol agent?
Methodological Answer:
Field Trials : Apply this compound to crops (e.g., legumes) and monitor pest resistance vs. non-target organism impacts.
Ecotoxicology : Assess soil microbial diversity post-application via 16S rRNA sequencing .
Regulatory Compliance : Follow OECD guidelines for agrochemical testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
